2,2-Difluoropent-4-en-1-aminehydrochloride
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Overview
Description
2,2-Difluoropent-4-en-1-aminehydrochloride is an organic compound characterized by the presence of two fluorine atoms attached to the second carbon of a pentene chain, an amine group at the first carbon, and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoropent-4-en-1-aminehydrochloride typically involves the fluorination of a pentene precursor followed by the introduction of an amine group. One common method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent to introduce the fluorine atoms. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoropent-4-en-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2,2-Difluoropent-4-en-1-aminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2,2-Difluoropent-4-en-1-aminehydrochloride involves its interaction with molecular targets through its amine and fluorine groups. The fluorine atoms can enhance the compound’s reactivity and stability, while the amine group can participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoropent-4-en-1-ol: A similar compound with a hydroxyl group instead of an amine group.
2-Amino-4,4-difluoropentan-1-ol hydrochloride: Another related compound with a different substitution pattern.
Uniqueness
2,2-Difluoropent-4-en-1-aminehydrochloride is unique due to its specific substitution pattern and the presence of both fluorine and amine groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C5H10ClF2N |
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Molecular Weight |
157.59 g/mol |
IUPAC Name |
2,2-difluoropent-4-en-1-amine;hydrochloride |
InChI |
InChI=1S/C5H9F2N.ClH/c1-2-3-5(6,7)4-8;/h2H,1,3-4,8H2;1H |
InChI Key |
ACIPGNFMRWPOEC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CN)(F)F.Cl |
Origin of Product |
United States |
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